molecular formula C17H19NO2 B8414733 1-(4-Methoxybenzoylamino)-2-(2-methylphenyl)ethane

1-(4-Methoxybenzoylamino)-2-(2-methylphenyl)ethane

Cat. No.: B8414733
M. Wt: 269.34 g/mol
InChI Key: XRUMUFQPZJPDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzoylamino)-2-(2-methylphenyl)ethane is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-methoxy-N-[2-(2-methylphenyl)ethyl]benzamide

InChI

InChI=1S/C17H19NO2/c1-13-5-3-4-6-14(13)11-12-18-17(19)15-7-9-16(20-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,18,19)

InChI Key

XRUMUFQPZJPDJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-methoxybenzoic acid (5.7 g, 0,038 mol) and carbonyldiimidazole (6.1 g, 0.050 mol) in 100 ml of THF was stirred for 1 h protected from moisture. To this was added 2-(3-methylphenyl) ethylamine and stirring was continued overnight. The reaction mixture was diluted with water (500 ml) and extracted with two 150 ml portions of methylene chloride. The methylene chloride solution was washed with 250 ml of water and evaporated to give the crystalline amide which was recrystallized from CH3OH/water to give 6.8 g (67%) H1, mp 87-92°.
Quantity
5.7 g
Type
reactant
Reaction Step One
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6.1 g
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reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
Name
2-(3-methylphenyl) ethylamine
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0 (± 1) mol
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Reaction Step Two
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Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Amino-2-(2-methylphenyl)ethane was reacted with 4-methoxybenzoyl chloride in the same way as in step (a) of Example 1 to afford 1-(4-methoxybenzoylamino)-2-(2-methylphenyl)ethane having a melting point of 81.8° to 82.1° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

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